molecular formula C13H19NO3S B188049 N-cyclohexyl-4-methoxybenzenesulfonamide CAS No. 169945-43-1

N-cyclohexyl-4-methoxybenzenesulfonamide

Cat. No.: B188049
CAS No.: 169945-43-1
M. Wt: 269.36 g/mol
InChI Key: CGUWYJFECZVQEH-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxybenzenesulfonamide: is an aromatic sulfonamide compound with the molecular formula C14H21NO3S It is known for its unique chemical structure, which includes a cyclohexyl group attached to a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxybenzenesulfonyl chloride+cyclohexylamineThis compound+HCl\text{4-methoxybenzenesulfonyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 4-methoxybenzenesulfonyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and sulfonates.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-alkylated sulfonamides, while oxidation can produce sulfonic acids.

Scientific Research Applications

N-cyclohexyl-4-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-cyclohexyl-4-methoxybenzenesulfonamide is unique due to the presence of both the cyclohexyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential for diverse applications in research and industry.

Biological Activity

N-Cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O3_{3}S
  • Molecular Weight : 265.34 g/mol

The compound features a cyclohexyl group attached to a 4-methoxybenzenesulfonamide moiety, which contributes to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with various biomolecules, influencing their activity. Notably, the compound's lipophilic cyclohexyl group enhances its ability to penetrate lipid membranes, facilitating interactions with proteins and other cellular components .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, it was shown to inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent . The compound's effectiveness against multidrug-resistant strains highlights its relevance in addressing antibiotic resistance issues.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This activity may make it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted by Ozbek et al. demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Mechanism : Figueroa-Valverde et al. investigated the cardiovascular effects of related sulfonamides and suggested that compounds like this compound might influence calcium channels, leading to decreased perfusion pressure .
  • Synthesis and Characterization : The synthesis of this compound was detailed in multiple studies, confirming its high yield and purity through various characterization techniques such as NMR and mass spectrometry .

Data Table: Summary of Biological Activities

Activity Findings Reference
AntimicrobialEffective against Staphylococcus aureus and E. coliOzbek et al., 2007
Anti-inflammatoryModulates inflammatory cytokinesFigueroa-Valverde et al., 2023
Synthesis YieldHigh yield (87%) in laboratory synthesisSiddiqui et al., 2007

Properties

IUPAC Name

N-cyclohexyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-17-12-7-9-13(10-8-12)18(15,16)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUWYJFECZVQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354200
Record name Benzenesulfonamide, N-cyclohexyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169945-43-1
Record name Benzenesulfonamide, N-cyclohexyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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